N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C19H20BrClFN3OS and its molecular weight is 472.8. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties
- Halogen-Substituent Effect : Halogen-substituted benzothiazole derivatives, closely related to the queried compound, exhibit interesting spectroscopic and photophysical properties. These include blue-shifted electronic absorption and fluorescence emission maxima, influenced by halogen substitutions like bromine and chlorine. The halogenation effect is significant in designing push-pull benzothiazole fluorophores for tuning fluorescence properties (Misawa et al., 2019).
Antitumor Evaluation
- Anticancer Potential : Derivatives of 6-amino-2-phenylbenzothiazole, which are structurally similar to the compound , have shown cytostatic activities against various malignant human cell lines. This includes cervical, breast, colon, and laryngeal carcinoma cell lines. Such compounds, especially when bearing dimethylamino or fluoro substituents, demonstrate promising anticancer properties (Racané et al., 2006).
Corrosion Inhibition
- Protection Against Steel Corrosion : Certain benzothiazole derivatives, similar to the compound of interest, act as effective corrosion inhibitors for carbon steel in acidic environments. They exhibit high inhibition efficiencies and can be adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).
Photosensitization in Cancer Therapy
- Photodynamic Therapy : Zinc phthalocyanine derivatives substituted with benzothiazole groups have shown high singlet oxygen quantum yields. These properties are valuable in photodynamic therapy applications for cancer treatment, demonstrating potential as Type II photosensitizers (Pişkin et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : Fluorobenzamides containing thiazole and thiazolidine structures have exhibited promising antimicrobial activities. They show effectiveness against a variety of bacterial and fungal strains, with the presence of a fluorine atom enhancing antimicrobial activity (Desai et al., 2013).
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNJNUFTHMLKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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